1-(4,6-Dimethylpyrimidin-2-yl)azepane
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)azepane is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.305 g/mol. This compound features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an azepane ring attached to the 2-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)azepane typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with azepane under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4,6-Dimethylpyrimidin-2-yl)azepane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)azepane is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the azepane ring provides structural flexibility. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)azepane can be compared with other similar compounds, such as:
1-(4,6-Dimethylpyrimidin-2-yl)piperidine: This compound has a piperidine ring instead of an azepane ring, which affects its chemical reactivity and biological activity.
1-(4,6-Dimethylpyrimidin-2-yl)morpholine: The presence of a morpholine ring introduces additional oxygen atoms, influencing its solubility and interaction with biological targets.
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine: The pyrrolidine ring provides a different ring size and electronic environment, impacting its chemical and biological properties.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-9-11(2)14-12(13-10)15-7-5-3-4-6-8-15/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPBCNMPLVSLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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